

Chemical and physical properties of Citropten

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An In-depth Technical Guide on the Core Chemical and Physical Properties of Citropten

Introduction

Citropten, also known as 5,7-dimethoxycoumarin, is a naturally occurring organic compound classified as a coumarin.[1][2] It is predominantly found in the essential oils of various citrus fruits, particularly lime, lemon, and bergamot.[3] As a derivative of coumarin, **Citropten** is recognized for its pleasant aroma, which has led to its use in the fragrance industry.[1][3] Beyond its olfactory properties, **Citropten** has garnered significant attention from the scientific community for its diverse and promising biological activities.

Research has demonstrated that **Citropten** possesses anti-inflammatory, anticancer, neuroprotective, antimicrobial, and anticoagulant properties.[1][4][5] Its mechanisms of action often involve the modulation of key cellular signaling pathways, such as NF-κB and MAPK, and the regulation of specific proteins involved in cell cycle progression and apoptosis.[4][5] This technical guide provides a comprehensive overview of the chemical and physical properties of **Citropten**, details established experimental protocols for its study, and visualizes its mechanisms of action, serving as a critical resource for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of **Citropten** are summarized below. Quantitative data are presented in structured tables for clarity and ease of comparison.



Chemical Identifiers

Identifier	Value	
IUPAC Name	5,7-dimethoxy-2H-1-benzopyran-2-one[3]	
Synonyms	5,7-Dimethoxycoumarin, Limettin, Citroptene, Citraptene[1][3][4]	
CAS Number	487-06-9[1][3][4]	
Molecular Formula	C11H10O4[1][3][4]	
Molecular Weight	206.19 g/mol [1]	
SMILES	O=C1C=CC2=C(OC)C=C(OC)C=C2O1[4]	
InChI Key	NXJCRELRQHZBQA-UHFFFAOYSA-N[1][4]	

Physicochemical Data

Property	Value	
Appearance	White to off-white crystalline solid/powder.[4][6]	
Melting Point	146-149 °C[3][6][7]	
Boiling Point	305.04 °C to 388.14 °C (estimated).[6][8]	
UV Maximum (λmax)	325 nm[4]	
Solubility	DMF: 25 mg/mL[4]DMSO: 14-41 mg/mL[4] [9]Ethanol: 3 mg/mL[4]Water: 1510 mg/L (estimated at 25 °C)[8]Slightly soluble in acetonitrile and chloroform.[6]	
Storage	Store at -20°C for long-term stability (≥ 4 years). [4]	

Natural Occurrence and Extraction

Citropten is primarily isolated from plants in the Rutaceae family, notably from the peels of Citrus aurantifolia (lime), Citrus bergamia (bergamot), and other citrus fruits.[4][10][11] The



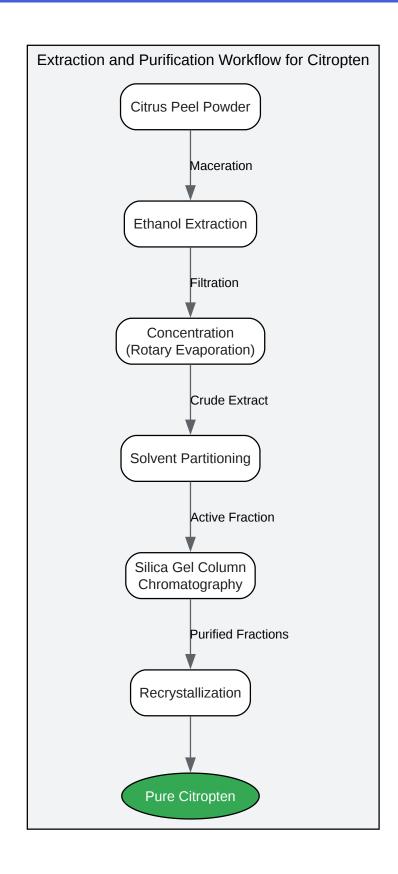
extraction and purification of **Citropten** are critical first steps for its pharmacological investigation.

Experimental Protocol: Extraction and Isolation from Citrus aurantifolia

This protocol outlines a common method for isolating **Citropten** from citrus peel, adapted from procedures described in the literature.[12][13][14]

- Preparation of Plant Material: Air-dried peels of Citrus aurantifolia are ground into a fine powder.
- Solvent Extraction: The powdered peel is macerated in 70-95% ethanol (EtOH) at room temperature for 72 hours with occasional agitation. The process is repeated three times to ensure exhaustive extraction.[12][13]
- Concentration: The combined ethanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
- Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate) to separate compounds based on their polarity.
- Chromatographic Purification: The fraction containing **Citropten** (typically the chloroform or ethyl acetate fraction) is subjected to silica gel column chromatography. The column is eluted with a gradient of n-hexane and ethyl acetate.
- Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing the target compound are pooled.
- Crystallization and Identification: The pooled fractions are concentrated, and the residue is
 recrystallized from methanol to yield pure Citropten as a white crystalline powder.[6][12] The
 structure and purity are confirmed using High-Performance Liquid Chromatography (HPLC),
 Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[13][14]





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Caption: Workflow for the extraction and purification of **Citropten**.



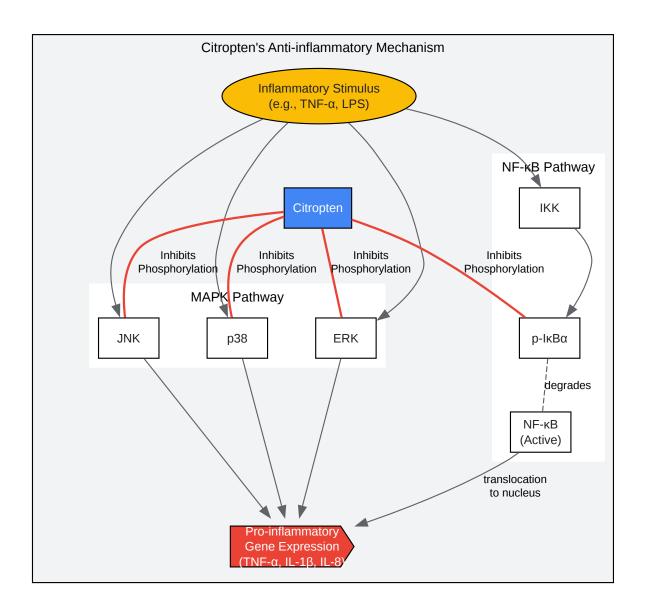
Pharmacological Activities and Mechanisms of Action

Citropten exhibits a range of biological activities by modulating specific cellular signaling pathways.

Anti-inflammatory Activity

Citropten demonstrates potent anti-inflammatory effects by inhibiting key signaling cascades involved in the inflammatory response.[5] Studies show it reduces the production of pro-inflammatory cytokines like TNF- α , IL-1 β , and IL-8.[10][15] This is achieved primarily through the downregulation of the Nuclear Factor-kappa B (NF- κ B) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[10][16]





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Caption: Citropten inhibits NF-kB and MAPK signaling pathways.

This protocol describes an in vivo model to assess the anti-inflammatory effects of **Citropten** on colitis.[5][10]

• Animal Model: Male C57BL/6 mice (8-10 weeks old) are used.

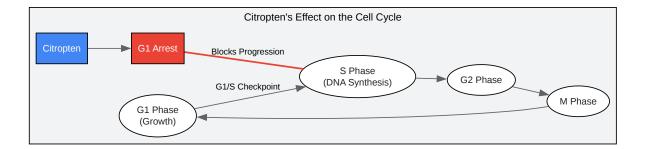


- Induction of Colitis: Colitis is induced by administering 3-5% (w/v) Dextran Sulfate Sodium (DSS) in the drinking water for 7 consecutive days. A control group receives regular drinking water.
- Drug Administration: Mice in the treatment group receive **Citropten** (e.g., 10 mg/kg body weight) daily via oral gavage for the duration of the DSS administration.[5] The vehicle control group receives the vehicle (e.g., 10% DMSO in corn oil).[5]
- Monitoring: Body weight, stool consistency, and the presence of blood are monitored daily to calculate the Disease Activity Index (DAI).
- Tissue Collection and Analysis: At the end of the experiment, mice are euthanized, and the colons are excised. Colon length is measured.
- Endpoint Analysis:
 - Histology: A portion of the distal colon is fixed in formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) for histological scoring of inflammation.
 - Gene Expression: Another portion of the colon is used for RNA extraction. The mRNA levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-8) are quantified using real-time quantitative PCR (RT-qPCR).[10]
 - Protein Analysis: Colon tissue lysates are analyzed by Western blotting to determine the phosphorylation levels of key proteins in the MAPK and NF-κB pathways (e.g., p-ERK, pp38, p-lκBα).[10][16]

Anticancer Activity

Citropten has demonstrated significant anti-proliferative activity against various cancer cell lines, including melanoma, breast, prostate, and colon cancer.[4] Its primary mechanism involves inducing cell cycle arrest at the G1 phase, thereby preventing cancer cells from entering the DNA synthesis (S) phase.[4]





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Caption: Citropten induces cell cycle arrest at the G1 phase.

This protocol is used to evaluate the effect of **Citropten** on cancer cell growth and division.[4] [12]

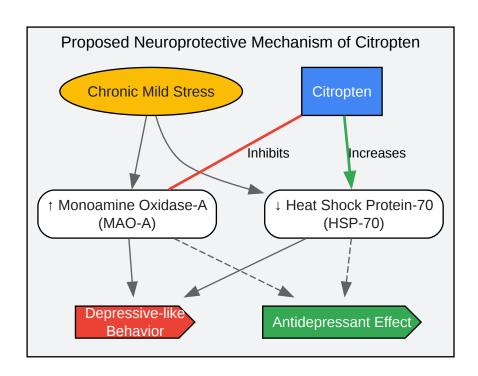
- Cell Culture: Human cancer cell lines (e.g., A375 melanoma, MCF-7 breast cancer) are cultured in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
- Cell Viability Assay (MTT Assay):
 - Cells are seeded in 96-well plates and allowed to attach overnight.
 - The medium is replaced with fresh medium containing various concentrations of Citropten (e.g., 0-500 μM) and a vehicle control (DMSO).[4][5]
 - After a 72-hour incubation, MTT reagent is added to each well and incubated for 4 hours.
 - The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader to determine cell viability. The IC₅₀ value is calculated.
- Cell Cycle Analysis (Flow Cytometry):



- Cells are seeded in 6-well plates and treated with Citropten at its IC₅₀ concentration for 24-48 hours.
- Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.
- Fixed cells are washed and resuspended in a staining solution containing Propidium Iodide (PI) and RNase A.
- The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in each phase of the cell cycle (G1, S, G2/M) is determined using appropriate software. An accumulation of cells in the G1 phase indicates G1 arrest.

Neuroprotective Activity

Citropten has been shown to exert antidepressant-like effects in preclinical models.[4] This neuroprotective activity is linked to its ability to increase the expression of heat shock protein-70 (HSP-70) and inhibit the activity of monoamine oxidase-A (MAO-A), an enzyme that degrades neurotransmitters like serotonin.[4][5]



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Caption: Citropten's neuroprotective and antidepressant mechanism.

This protocol details an established animal model for studying depression and the effects of potential antidepressant compounds.[4][5]

- Animal Model: Male Sprague-Dawley rats are used.
- CMS Procedure: For 4-6 weeks, rats are subjected to a variable sequence of mild, unpredictable stressors, such as periods of food and water deprivation, cage tilt, soiled cage, light/dark cycle reversal, and white noise.
- Drug Administration: During the stress period, rats are treated with Citropten (e.g., 10 mg/kg, intraperitoneal injection) or a vehicle control.[5]
- Behavioral Testing:
 - Sucrose Preference Test: To assess anhedonia (a core symptom of depression), the preference for a 1% sucrose solution over plain water is measured. A decrease in sucrose preference indicates a depressive-like state.
 - Open Field Test: Locomotor activity and exploratory behavior are assessed by placing the rat in an open arena. Reduced movement is indicative of depressive-like behavior.[4][5]
- Biochemical Analysis: After behavioral testing, rats are euthanized, and the hippocampus is dissected.
 - The tissue is homogenized, and the levels of MAO-A and HSP-70 are determined using ELISA kits or Western blotting.[4][5]
 - Levels of apoptotic markers like caspase-3 can also be measured.

Conclusion

Citropten (5,7-dimethoxycoumarin) is a natural product with well-defined chemical and physical properties and a compelling profile of pharmacological activities. Its ability to modulate critical cellular pathways involved in inflammation, cancer progression, and neurological function underscores its significant therapeutic potential. The detailed experimental protocols and mechanistic diagrams provided in this guide offer a robust framework for researchers and



drug development professionals to further explore and harness the properties of this promising coumarin derivative. Continued investigation into its bioavailability, safety profile, and efficacy in more complex disease models will be crucial for its translation into clinical applications.

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